2,2,2-trichloro-N-[[3-[[(2,2,2-trichloroacetyl)amino]methyl]phenyl]methyl]acetamide
Overview
Description
2,2,2-Trichloro-N-[[3-[[(2,2,2-trichloroacetyl)amino]methyl]phenyl]methyl]acetamide is a synthetic organic compound characterized by its trichloroacetyl groups and phenylmethyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[[3-[[(2,2,2-trichloroacetyl)amino]methyl]phenyl]methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trichloroacetic acid and 3-aminomethylbenzylamine.
Formation of Trichloroacetyl Intermediate: The 2,2,2-trichloroacetic acid is converted to its corresponding trichloroacetyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.
Amide Bond Formation: The trichloroacetyl chloride is then reacted with 3-aminomethylbenzylamine in the presence of a base, such as triethylamine, to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[[3-[[(2,2,2-trichloroacetyl)amino]methyl]phenyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trichloroacetyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2,2,2-Trichloro-N-[[3-[[(2,2,2-trichloroacetyl)amino]methyl]phenyl]methyl]acetamide has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[[3-[[(2,2,2-trichloroacetyl)amino]methyl]phenyl]methyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The phenylmethyl structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-[[3-[[(2,2,2-trichloroacetyl)amino]methyl]phenyl]methyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.
2,2,2-Trichloro-N-[[3-[[(2,2,2-trichloroacetyl)amino]methyl]phenyl]methyl]butyramide: Similar structure with a butyramide group instead of an acetamide group.
Uniqueness
2,2,2-Trichloro-N-[[3-[[(2,2,2-trichloroacetyl)amino]methyl]phenyl]methyl]acetamide is unique due to its specific combination of trichloroacetyl groups and phenylmethyl structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2,2-trichloro-N-[[3-[[(2,2,2-trichloroacetyl)amino]methyl]phenyl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl6N2O2/c13-11(14,15)9(21)19-5-7-2-1-3-8(4-7)6-20-10(22)12(16,17)18/h1-4H,5-6H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZJMWMGLPQIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C(Cl)(Cl)Cl)CNC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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